Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Overview
Description
Bicyclo[420]octa-1,3,5-triene-7-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a fused ring system that includes a benzene ring and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method starts with terminal aryl alkynes, which undergo head-to-tail homocoupling followed by zipper annulation to form the desired bicyclic structure . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which facilitates the interconversion between coordination modes required for the transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of catalytic synthesis and annulation reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electronic properties of the bicyclic structure and the functional groups present. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: Similar bicyclic structure but lacks the aldehyde group.
Benzocyclobutane: Another bicyclic compound with a different ring fusion pattern.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,6,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGLJCIYRHLVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506101 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78926-35-9 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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